
1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)-
Descripción general
Descripción
1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- (PCMT) is an organic compound belonging to the class of pyrazoles. This organic compound has been extensively studied in recent years and is known to have a range of applications in the field of scientific research. PCMT has been widely used in the synthesis of different compounds, as well as in the study of its biochemical and physiological effects. In
Mecanismo De Acción
1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- has been shown to bind to proteins and other molecules through hydrogen bonding and hydrophobic interactions. It has been demonstrated to bind to proteins such as serine proteases, as well as to other molecules such as nucleic acids. This binding is thought to be responsible for its ability to inhibit the activity of enzymes and other proteins.
Biochemical and Physiological Effects
1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as serine proteases and other proteins. It has also been shown to modulate the activity of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. In addition, 1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- has been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- has several advantages over other compounds for use in laboratory experiments. It is relatively stable and can be easily synthesized using a variety of methods. Furthermore, it has been demonstrated to bind to proteins and other molecules, making it a useful tool for studying protein-protein interactions. However, 1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- is not completely non-toxic and should be handled with care.
Direcciones Futuras
1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- has a wide range of potential applications in scientific research. It could be used as a tool to study protein-protein interactions and enzyme inhibition, as well as in the development of novel drug candidates. Furthermore, it could be used to study its biochemical and physiological effects, such as its anti-inflammatory and anti-cancer properties. Finally, 1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- could be used to synthesize various compounds for use in laboratory experiments.
Métodos De Síntesis
1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- can be synthesized through a variety of methods. One method involves the reaction of 4-chlorophenylisocyanate with N-methyl-5-(trifluoromethyl)pyrazole-1-carboxamide in the presence of a base such as sodium hydroxide. This reaction yields 1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- as the main product. Another method involves the reaction of 4-chlorophenylisocyanate with N-methyl-5-(trifluoromethyl)pyrazole-1-carboxylic acid in the presence of a base such as sodium hydroxide. This reaction yields 1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- as the main product.
Aplicaciones Científicas De Investigación
1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- has been widely used in scientific research due to its ability to bind to proteins and other molecules. It has been used in the synthesis of various compounds, such as small-molecule inhibitors of protein-protein interactions, and as a tool for studying protein-protein interactions. 1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- has also been used in the study of enzyme inhibition and in the development of novel drug candidates.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N3O/c1-17-11(20)9-6-18-19(10(9)12(14,15)16)8-4-2-7(13)3-5-8/h2-6H,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWLREIMOUKKMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073750 | |
| Record name | 1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98534-25-9 | |
| Record name | 1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098534259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



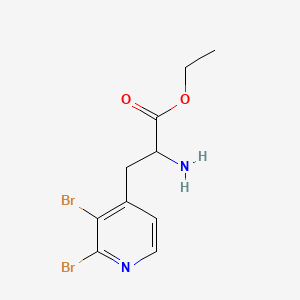
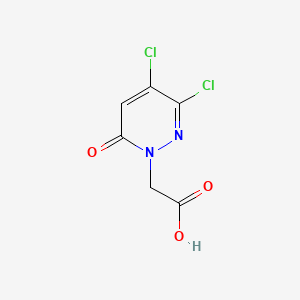
![ethyl 4-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-5-carboxylate](/img/structure/B6604540.png)
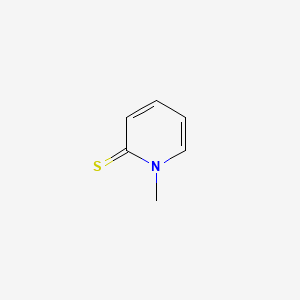
![(2S)-3-methyl-2-{[(2S)-pyrrolidin-2-yl]formamido}butanoic acid, trifluoroacetic acid](/img/structure/B6604555.png)
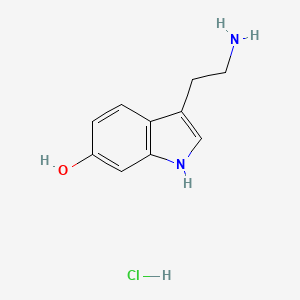
![N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine hydrochloride](/img/structure/B6604569.png)
![tert-butyl 2-oxo-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate](/img/structure/B6604570.png)

![3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B6604583.png)
![6H-[1]Benzothiopyrano[4,3-b]quinoline, 7-methyl-, 5,5-dioxide](/img/structure/B6604623.png)
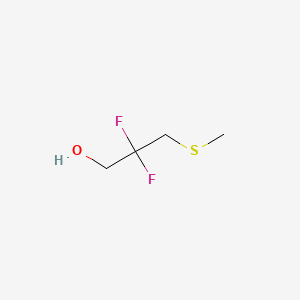
![3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B6604632.png)
![(2S,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B6604644.png)